A Technical Guide to the Physicochemical Properties of 3,3-Difluoropiperidin-4-one Hydrochloride
A Technical Guide to the Physicochemical Properties of 3,3-Difluoropiperidin-4-one Hydrochloride
Introduction: The Strategic Value of Fluorinated Scaffolds
The piperidine ring is one of the most prevalent heterocyclic scaffolds in modern pharmaceuticals, forming the core of numerous approved drugs.[1] Its saturated, three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets.[1] In the pursuit of optimizing drug candidates, medicinal chemists frequently employ fluorine substitution to modulate key physicochemical and pharmacological properties. The introduction of a geminal difluoro group, as seen in 3,3-Difluoropiperidin-4-one, is a strategic decision rather than a simple substitution.[2]
The strong carbon-fluorine bond enhances metabolic stability by blocking sites of oxidative metabolism.[3] Furthermore, the high electronegativity of fluorine can lower the basicity (pKa) of the nearby piperidine nitrogen, which can be critical for tuning a compound's ionization state at physiological pH, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]
This guide provides an in-depth analysis of the core physicochemical properties of 3,3-Difluoropiperidin-4-one hydrochloride, a valuable building block for drug discovery. It is designed for researchers, medicinal chemists, and drug development professionals, offering both established data and validated experimental protocols for its characterization.
Chemical Identity and Structure
3,3-Difluoropiperidin-4-one hydrochloride is most commonly available and handled as its monohydrate form. This hydration should be considered when calculating molar equivalents for reactions.
Caption: Structure of 3,3-Difluoropiperidin-4-one Hydrochloride.
| Identifier | Data | Source |
| IUPAC Name | 3,3-difluoropiperidin-4-one hydrochloride hydrate | |
| CAS Number | 1523618-12-3 (Monohydrate) | |
| Molecular Formula | C₅H₇F₂NO · HCl · H₂O (Monohydrate) | |
| Molecular Weight | 189.59 g/mol (Monohydrate) | |
| InChI Key | JDXZKSGCCDJTDQ-UHFFFAOYSA-N |
Core Physicochemical Properties
The introduction of the gem-difluoro group at the C3 position has a profound impact on the molecule's electronic and physical properties compared to its non-fluorinated analog.
| Property | Value / Observation | Source / Rationale |
| Physical Form | Light Yellow Solid | |
| Purity | ≥96% (Typical Commercial Grade) | |
| Melting Point | Data not available. The related 3,3-Difluoropiperidine HCl melts at 243-247 °C. | [4] |
| pKa (Predicted) | ~6.4. The electron-withdrawing difluoro group is expected to significantly lower the basicity of the piperidine nitrogen compared to piperidine (~11.2). A related difluoro compound has a predicted pKa of 6.36. | [5] |
| Stability | Chemically stable under standard ambient conditions (room temperature). | |
| Storage | Recommended storage at 2-8°C in a dry, sealed container. |
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
Causality: As a hydrochloride salt, the compound is expected to have good aqueous solubility. The shake-flask method is a gold-standard, thermodynamically robust technique for determining solubility, ensuring equilibrium is reached between the solid and dissolved states.
Methodology:
-
Preparation: Add an excess amount of 3,3-Difluoropiperidin-4-one hydrochloride to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial to create a slurry.
-
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure thermodynamic equilibrium. A roller or shaker bath is ideal.
-
Phase Separation: After 24 hours, allow the vial to stand, letting the excess solid settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sampling & Analysis: Carefully remove a known volume of the clear supernatant. Dilute the sample with the mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve of the compound.
-
Calculation: The solubility is reported in mg/mL or µg/mL based on the measured concentration in the saturated supernatant.
Experimental Protocol: Determination of Partition Coefficient (LogP)
Causality: LogP (the logarithm of the partition coefficient between n-octanol and water) is a critical measure of lipophilicity, which influences membrane permeability and other ADME properties. The gem-difluoro group is expected to increase lipophilicity relative to the parent piperidinone.
Methodology:
-
System Preparation: Prepare a mutually saturated system of n-octanol and water (or PBS, pH 7.4 for LogD) by mixing them vigorously and allowing the phases to separate.
-
Sample Preparation: Dissolve a known amount of the compound in the aqueous phase.
-
Partitioning: Add a known volume of the n-octanol phase to the aqueous solution. Seal the container and shake vigorously for 1-2 hours to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the sample to ensure a clean separation of the two immiscible layers.
-
Analysis: Measure the concentration of the compound in both the aqueous and n-octanol phases using HPLC-UV or LC-MS.
-
Calculation: LogP is calculated as: LogP = log ( [Concentration in Octanol] / [Concentration in Water] ).
Spectroscopic and Analytical Characterization
Rigorous spectroscopic analysis is essential to confirm the identity and purity of the compound. The following are expected spectral characteristics and standard protocols for their acquisition.
Caption: A standard analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the three distinct methylene (-CH₂-) groups of the piperidine ring. Protons on carbons adjacent to the CF₂ group (C2 and C5) will exhibit coupling to fluorine (²JHF and ³JHF). The N-H proton signal may be broad and its chemical shift solvent-dependent.
-
¹³C NMR: A signal for the carbonyl carbon (C4) around 190-200 ppm. A characteristic triplet for the difluorinated carbon (C3) due to one-bond carbon-fluorine coupling (¹JCF). Signals for the other three methylene carbons, with those adjacent to the CF₂ group showing smaller C-F coupling.
-
¹⁹F NMR: A single resonance is expected as the two fluorine atoms are chemically equivalent.
Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and observe the N-H proton.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.
-
Acquisition: Run standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} experiments at room temperature. For detailed coupling analysis, 2D experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) may be beneficial.
Mass Spectrometry (MS)
Expected Ionization and Fragmentation:
-
Ionization: Using Electrospray Ionization in positive mode (ESI+), the expected parent ion would be the protonated free base [M+H]⁺ at m/z corresponding to C₅H₈F₂NO⁺.
-
Fragmentation: Common fragmentation pathways may include the loss of small neutral molecules like H₂O or CO.
Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Infusion: Infuse the sample directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 amu).
Infrared (IR) Spectroscopy
Expected Characteristic Absorption Bands:
-
~3400 cm⁻¹ (broad): O-H stretch from the water of hydration.
-
~2800-3000 cm⁻¹ (broad): N-H stretch from the secondary ammonium salt.
-
~1730-1750 cm⁻¹ (strong): C=O stretch of the ketone. The electronegative fluorine atoms on the adjacent carbon typically shift the carbonyl stretch to a higher wavenumber.
-
~1000-1200 cm⁻¹ (strong): C-F stretching vibrations.
Protocol for Attenuated Total Reflectance (ATR)-IR:
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid powder directly onto the crystal and apply pressure using the anvil to ensure good contact.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Stability, Handling, and Safety
Chemical Stability: The compound is reported to be chemically stable under standard room temperature conditions. However, as a ketone with adjacent electron-withdrawing groups, it may be susceptible to nucleophilic attack under basic conditions.
Storage and Handling:
-
Storage: Store in a tightly sealed container in a refrigerator (2-8°C) to minimize degradation from moisture and temperature fluctuations.
-
Handling: The compound is classified as a serious eye irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle in a well-ventilated area or chemical fume hood.
Hazardous Decomposition: In the event of a fire, hazardous combustion gases can be produced, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and highly toxic hydrogen fluoride.
Synthetic Context and Application in Drug Discovery
3,3-Difluoropiperidin-4-one hydrochloride serves as a versatile intermediate. A common synthetic strategy for related fluorinated piperidones involves the fluorination of a protected piperidone precursor, followed by acidic deprotection.
Caption: A plausible synthetic route to the target compound.
The true value of this molecule lies in its application as a building block. The ketone at the C4 position is a versatile handle for further chemical modifications, such as reductive amination, Wittig reactions, or conversion to other functional groups. By incorporating this scaffold, medicinal chemists can leverage the benefits of gem-difluorination to:
-
Enhance Metabolic Stability: The C-F bonds block a potential site of metabolism.[3]
-
Modulate Potency and Selectivity: The altered electronics and conformation can lead to improved interactions with target proteins. For instance, fluorinated piperidines have been shown to enhance the potency and selectivity of agonists for the apelin receptor and antagonists for the dopamine D4 receptor.[4][6]
-
Improve CNS Penetration: While increasing lipophilicity, strategic fluorination can be part of a multi-parameter optimization strategy to achieve desired CNS exposure.[6]
-
Serve as a ¹⁹F NMR Probe: The fluorine atoms can be used as a reporter tag for NMR-based binding assays or in vivo imaging without the need for deuterated solvents.[4]
Conclusion
3,3-Difluoropiperidin-4-one hydrochloride is more than a simple chemical reagent; it is a strategically designed building block that offers a powerful tool for addressing common challenges in drug discovery. Its key physicochemical properties—notably its modulated basicity, enhanced metabolic stability, and versatile ketone functionality—make it an attractive scaffold for developing novel therapeutics. A thorough understanding and characterization of these properties, using the protocols outlined in this guide, are the first steps toward successfully leveraging this valuable molecule in research and development.
References
-
ResearchGate. gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. [Link]
- Google Patents. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
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Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. [Link]
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MySkinRecipes. 3,3-Difluoropiperidine-4,4-diol hydrochloride. [Link]
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PubChem. 3-Fluoropiperidin-4-one hydrochloride. [Link]
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PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]
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PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. 3',3'-difluoro-1,4'-bipiperidine dihydrochloride CAS#: 1934439-49-2 [m.chemicalbook.com]
- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
